Mometasona

Descripción general

Descripción

Mometasona es un corticosteroide sintético utilizado principalmente por sus propiedades antiinflamatorias, antipruriginosas y vasoconstrictoras. Se usa comúnmente para tratar afecciones de la piel, fiebre del heno y asma. This compound está disponible en varias formas, incluyendo cremas tópicas, aerosoles nasales e inhaladores .

Aplicaciones Científicas De Investigación

Mometasona tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado como un compuesto modelo para estudiar la química esteroidea y las metodologías sintéticas.

Biología: Investigado por sus efectos en los procesos celulares y la expresión génica.

Medicina: Extensamente utilizado en investigación clínica para desarrollar tratamientos para enfermedades inflamatorias y alérgicas.

Industria: Utilizado en la formulación de productos farmacéuticos, incluyendo cremas, ungüentos e inhaladores .

Mecanismo De Acción

Mometasona ejerce sus efectos uniéndose a los receptores de glucocorticoides en el citoplasma de las células diana. Esta unión conduce a la activación o represión de genes específicos involucrados en las respuestas inflamatorias e inmunitarias. El compuesto inhibe la liberación de mediadores inflamatorios como las citocinas, prostaglandinas y leucotrienos, reduciendo así la inflamación y las reacciones alérgicas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis típicamente comienza con un precursor esteroideo, como la pregnenolona, que sufre varias transformaciones químicas, incluyendo cloración, hidroxilación y esterificación .

Métodos de Producción Industrial

En entornos industriales, la mometasona se produce utilizando reactores químicos a gran escala que aseguran un control preciso sobre las condiciones de reacción. El proceso implica el uso de reactivos y disolventes de alta pureza para lograr la calidad deseada del producto. El producto final se purifica mediante técnicas como la recristalización y la cromatografía para eliminar las impurezas .

Análisis De Reacciones Químicas

Tipos de Reacciones

Mometasona experimenta varias reacciones químicas, incluyendo:

Oxidación: Introducción de átomos de oxígeno para formar grupos hidroxilo.

Reducción: Eliminación de átomos de oxígeno o adición de átomos de hidrógeno.

Sustitución: Reemplazo de un grupo funcional por otro

Reactivos y Condiciones Comunes

Oxidación: Reactivos como el permanganato de potasio o el trióxido de cromo.

Reducción: Reactivos como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Reactivos como halógenos (cloro, bromo) o agentes alquilantes

Productos Principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados hidroxilados, clorados y esterificados de la this compound .

Comparación Con Compuestos Similares

Compuestos Similares

Fluticasona: Otro corticosteroide con propiedades antiinflamatorias similares.

Budesonida: Utilizado por sus efectos antiinflamatorios en el asma y la rinitis alérgica.

Triamcinolona: Un corticosteroide utilizado para tratar varias afecciones inflamatorias

Unicidad

Mometasona es única debido a su alta afinidad de unión al receptor de glucocorticoides, que es aproximadamente 22 veces más fuerte que la dexametasona y más alta que muchos otros corticosteroides. Esta alta afinidad contribuye a sus potentes efectos antiinflamatorios con una absorción sistémica mínima, lo que la convierte en una opción preferida para las terapias tópicas e inhalatorias .

Propiedades

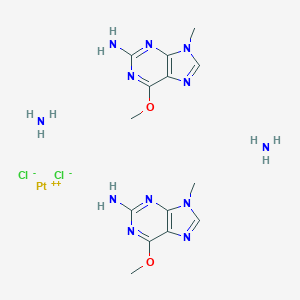

IUPAC Name |

(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28Cl2O4/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,24)17(26)10-20(16,3)22(12,28)18(27)11-23/h6-7,9,12,15-17,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLIIKPVHVRXHRI-CXSFZGCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)O)C)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)O)C)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10872412 | |

| Record name | Mometasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mometasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014902 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble., 5.23e-03 g/L | |

| Record name | Mometasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00764 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mometasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014902 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Unbound corticosteroids cross cell membranes and bind with high affinity to specific cytoplasmic receptors. Inflammation is decreased by diminishing the release of leukocytic acid hydrolases, prevention of macrophage accumulation at inflamed sites, interference with leukocyte adhesion to the capillary wall, reduction of capillary membrane permeability, reduction of complement components, inhibition of histamine and kinin release, and interference with the formation of scar tissue. The antiinflammatory actions of corticosteroids are thought to involve phospholipase A2 inhibitory proteins, lipocortins, which control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes. Mometasone furoate has been shown in vitro to exhibit a binding affinity for the human glucocorticoid receptor which is approximately 12 times that of dexamethasone, 7 times that of triamcinolone acetonide, 5 times that of budesonide, and 1.5 times that of fluticasone. | |

| Record name | Mometasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00764 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

105102-22-5 | |

| Record name | Mometasone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105102-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mometasone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105102225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mometasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00764 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mometasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (11�, 16α)-9,21-Dichloro-11,17-Dihydroxy-16-Methylpregna-1,4-Diene-3,20- Dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOMETASONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HR4QJ6DW8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mometasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014902 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

218-220 °C, 218 - 220 °C | |

| Record name | Mometasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00764 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mometasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014902 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Mometasone Furoate?

A1: Mometasone furoate is a synthetic corticosteroid that exhibits potent anti-inflammatory activity. Like other corticosteroids, it works by binding to the glucocorticoid receptor in the cytoplasm of target cells. [] This binding event leads to the translocation of the receptor complex to the nucleus, where it interacts with DNA and modulates the transcription of various genes involved in inflammatory responses. [] Ultimately, this results in the suppression of inflammatory mediators, decreased vascular permeability, and reduced inflammatory cell infiltration. []

Q2: How does Mometasone Furoate specifically target inflammatory processes in conditions like asthma and allergic rhinitis?

A2: Inhaled Mometasone Furoate directly targets airway inflammation in asthma. [] By suppressing inflammatory mediators and reducing eosinophil infiltration into the airways, it effectively reduces airway hyperresponsiveness and improves lung function. [, , ] Similarly, in allergic rhinitis, intranasal administration targets the nasal mucosa, where it inhibits the release of inflammatory substances like histamine and leukotrienes, thereby alleviating symptoms like nasal congestion, rhinorrhea, and sneezing. [, , ]

Q3: What is the molecular formula and weight of Mometasone Furoate?

A3: The molecular formula for Mometasone Furoate is C27H30O6S, and its molecular weight is 494.6 g/mol.

Q4: What are some key spectroscopic characteristics used to identify Mometasone Furoate?

A4: While specific spectroscopic data was not provided in the provided research articles, Mometasone Furoate can be characterized using techniques like UV-Vis spectrophotometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. [, ] UV-Vis spectrophotometry can determine its absorbance maxima in specific solvents, while IR spectroscopy provides information about functional groups present in the molecule. [, ] NMR spectroscopy, particularly 1H NMR and 13C NMR, can be used to analyze the structure and purity of the compound. [, ]

Q5: How do structural modifications to the Mometasone Furoate molecule affect its potency and selectivity?

A6: While the research articles did not focus on systematic structural modifications of Mometasone Furoate, it is well-established that even minor changes in the structure of corticosteroids can significantly impact their receptor binding affinity, potency, and pharmacokinetic properties. [] For example, alterations to the 17-ester side chain are known to influence the lipophilicity and duration of action of corticosteroids. [] Similarly, modifications to the ring system can alter receptor selectivity and metabolic stability. []

Q6: What formulation strategies have been explored to improve the delivery and bioavailability of Mometasone Furoate?

A7: Several studies have investigated different formulations for enhancing the delivery and bioavailability of Mometasone Furoate. These include:* Dry Powder Inhalers: For effective pulmonary delivery in asthma treatment. [] * Nasal Sprays: For direct application to the nasal mucosa in allergic rhinitis. [, , ]* Creams and Ointments: For topical application in dermatological conditions like eczema and psoriasis. [, , , ]* Microsphere Injections: To achieve sustained release of Mometasone Furoate for conditions like knee arthritis. []* Niosomal Vesicles: As a potential transdermal delivery system. []

Q7: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Mometasone Furoate?

A8: Mometasone Furoate exhibits low systemic bioavailability due to extensive first-pass metabolism. [] It is metabolized primarily in the liver via cytochrome P450 enzymes, and metabolites are excreted in urine and feces. [] Its pharmacokinetic profile varies depending on the route of administration, with topical and inhaled routes resulting in lower systemic exposure compared to oral administration. [, ]

Q8: What preclinical models have been used to assess the efficacy of Mometasone Furoate?

A9: Researchers have used various preclinical models to investigate the effects of Mometasone Furoate. One study used a rat model of allergic rhinitis to evaluate its effects on histamine-induced sneezing and nasal rubbing. []

Q9: What clinical evidence supports the use of Mometasone Furoate in treating conditions like asthma, allergic rhinitis, and skin conditions?

A9: Multiple clinical trials have demonstrated the efficacy of Mometasone Furoate in:

- Asthma: Improving lung function, reducing exacerbations, and achieving asthma control. [, , ]

- Allergic Rhinitis: Relieving nasal symptoms like congestion, rhinorrhea, and sneezing. [, , , , ]

- Skin Conditions: Reducing inflammation, itching, and skin lesions in conditions like atopic dermatitis and psoriasis. [, , ]

Q10: Have any resistance mechanisms been reported for Mometasone Furoate in treating these conditions?

A11: While the provided articles don't mention specific resistance mechanisms for Mometasone Furoate, it is essential to note that long-term use of corticosteroids can lead to decreased responsiveness in some individuals. [] This can be due to various factors, including downregulation of glucocorticoid receptors or alterations in downstream signaling pathways. []

Q11: What safety concerns have been raised regarding the long-term use of Mometasone Furoate?

A11: While generally well-tolerated, long-term use of Mometasone Furoate, especially at higher doses, has been associated with potential side effects. These can include:

- Local: Skin thinning, irritation, dryness (with topical use), oral candidiasis (with inhaled use), and epistaxis (with nasal use). [, , , ]

- Systemic: Adrenal suppression, growth suppression in children (primarily with prolonged high-dose use). []

Q12: What analytical techniques are commonly employed for the quantification of Mometasone Furoate in various matrices?

A13: Several analytical methods are used to quantify Mometasone Furoate, with HPLC (High-Performance Liquid Chromatography) being one of the most prevalent techniques. [, ] This method allows for the separation and quantification of the drug and its potential impurities or degradation products in complex matrices like creams, ointments, and biological samples. [, ] UV-Vis spectrophotometry, particularly when coupled with derivative or ratio spectrophotometric techniques, provides a simpler and faster approach for assaying Mometasone Furoate in pharmaceutical formulations. [, ]

Q13: What are some potential alternatives to Mometasone Furoate for the treatment of the conditions discussed, and how do they compare?

A13: Depending on the specific condition, various alternative treatment options exist. For instance:

- Asthma: Other inhaled corticosteroids, long-acting beta-agonists, leukotriene modifiers, and biologics. [, ]

- Allergic Rhinitis: Other intranasal corticosteroids, antihistamines, leukotriene modifiers, and nasal irrigation. [, , , ]

- Skin Conditions: Other topical corticosteroids, topical calcineurin inhibitors, and phototherapy. [, ]

Q14: How is Mometasone Furoate waste managed to minimize its environmental impact, and what research is being done to develop more environmentally friendly alternatives?

A15: While specific details on Mometasone Furoate waste management were not provided in the articles, pharmaceutical waste, including unused medications, should be disposed of properly to prevent environmental contamination. [] Researchers are continually exploring greener synthetic routes and more sustainable manufacturing processes for pharmaceuticals like Mometasone Furoate to minimize their environmental footprint. [] Additionally, exploring alternative treatments with potentially less environmental impact, like utilizing naturally derived compounds or developing targeted therapies that require lower doses, is an active research area. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate](/img/structure/B142125.png)

![(3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one](/img/structure/B142133.png)

![Bis[2-(perfluorohexyl)ethyl] Phosphate](/img/structure/B142144.png)